molecular formula C19H13N3O3S B14137858 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1015856-58-2

1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14137858
CAS No.: 1015856-58-2
M. Wt: 363.4 g/mol
InChI Key: XXBRJJBHWWZAJP-UHFFFAOYSA-N
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Description

1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of thiazole, pyrazole, and carboxylic acid functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Mechanism of Action

The mechanism of action of 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

1015856-58-2

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C19H13N3O3S/c23-14-8-4-7-13(9-14)16-11-26-19(20-16)22-17(10-15(21-22)18(24)25)12-5-2-1-3-6-12/h1-11,23H,(H,24,25)

InChI Key

XXBRJJBHWWZAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

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